C24H24ClN5O2S

Description

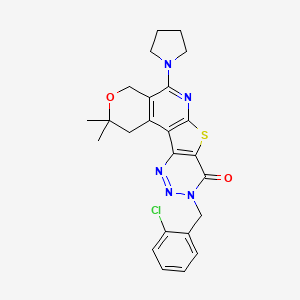

The compound C24H24ClN5O2S, systematically named N-(2-Chlorobenzyl)-2-({4-(4-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide, is a heterocyclic organic molecule with a molecular weight of 481.999 g/mol and a ChemSpider ID of 4469245 . It features a triazole core substituted with a methoxyphenyl group, a pyrrole-methyl moiety, and a chlorobenzyl-thioacetamide side chain.

Properties

Molecular Formula |

C24H24ClN5O2S |

|---|---|

Molecular Weight |

482.0 g/mol |

IUPAC Name |

14-[(2-chlorophenyl)methyl]-4,4-dimethyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one |

InChI |

InChI=1S/C24H24ClN5O2S/c1-24(2)11-15-16(13-32-24)21(29-9-5-6-10-29)26-22-18(15)19-20(33-22)23(31)30(28-27-19)12-14-7-3-4-8-17(14)25/h3-4,7-8H,5-6,9-13H2,1-2H3 |

InChI Key |

GNDZUJUVPFLOGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=O)N(N=N4)CC5=CC=CC=C5Cl)N6CCCC6)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C24H24ClN5O2S typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.

Cyclization: The intermediate compounds undergo cyclization reactions to form the core structure of the target molecule.

Functional Group Modifications: Various functional groups are introduced or modified through reactions like halogenation, nitration, or sulfonation.

Purification: The final compound is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Reactors: Depending on the scale, batch or continuous reactors are used to carry out the reactions.

Catalysts and Solvents: Specific catalysts and solvents are employed to enhance reaction rates and selectivity.

Quality Control: Rigorous quality control measures are implemented to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

C24H24ClN5O2S: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

C24H24ClN5O2S: has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of C24H24ClN5O2S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize C24H24ClN5O2S, two functionally and structurally relevant compounds are analyzed:

Compound A: C5H4Cl2N2O (CAS 933-76-6)

- Molecular Weight : 179.00 g/mol

- Key Features : A smaller aromatic compound with dichloro and nitro substituents. It exhibits a polar surface area of 71.3 Ų , moderate lipophilicity (Log P = 1.81), and high aqueous solubility (1.55 mg/mL) .

- Safety : Classified with GHS hazard warnings (e.g., acute toxicity, environmental harm) .

Compound B: C7H6N2O (CAS 239097-74-6)

- Molecular Weight : 134.14 g/mol

- Key Features : A benzoxazole derivative with nitro and amine groups. Demonstrates BBB permeability and acts as a CYP1A2 inhibitor , suggesting pharmacokinetic interactions .

- Functional Similarity : Pharmacologically active in drug metabolism studies.

- Safety : Marked with toxicity warnings (e.g., mutagenicity) .

Comparative Analysis Table

Research Findings and Discussion

- Structural Complexity : this compound is significantly larger and more structurally complex than Compounds A and B, likely enhancing target specificity but reducing solubility .

- Functional Divergence: While Compound A is optimized for antimicrobial applications, this compound’s role in Procathepsin L suggests involvement in protease regulation or cancer pathways .

- Safety Profiles : Both reference compounds carry explicit toxicity warnings, whereas this compound’s safety data remain understudied, necessitating further evaluation .

Biological Activity

C24H24ClN5O2S is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound this compound can be broken down into its constituent elements:

- Carbon (C) : 24

- Hydrogen (H) : 24

- Chlorine (Cl) : 1

- Nitrogen (N) : 5

- Oxygen (O) : 2

- Sulfur (S) : 1

This molecular structure suggests a complex arrangement that may contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, research on various substituted anilides has shown promising antibacterial effects against Gram-positive bacteria and mycobacteria. The introduction of halogen atoms, such as chlorine, is noted to enhance antibacterial activity significantly .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Cinnamic Anilide | E. faecalis | TBD |

| Dichlorinated Anilide | M. smegmatis | TBD |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cell lines, including lung cancer A549 cells. The compound has demonstrated selective cytotoxicity, indicating its potential as a therapeutic agent against specific cancer types. Studies have shown that derivatives with similar structures exhibit significant anticancer properties, often outperforming standard chemotherapeutic agents in vitro .

Case Study: Anticancer Efficacy in A549 Cells

A study conducted on the effects of various derivatives on A549 cells revealed that certain modifications to the chemical structure could enhance anticancer activity. The results indicated that compounds with specific substituents showed higher efficacy compared to others, suggesting a structure-activity relationship that could guide future drug development efforts .

ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound is crucial for evaluating its viability as a pharmaceutical agent. Preliminary studies suggest favorable ADMET profiles for structurally similar compounds, indicating potential for good bioavailability and low toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.